Dityrosine (hydrochloride)
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Overview
Description
Dityrosine (hydrochloride) is a dimeric form of tyrosine, a non-proteinogenic amino acid. It is formed by the oxidation of tyrosine residues in protein chains, catalyzed by various enzymes such as CYP56A1 and myeloperoxidase . Dityrosine is known for its role in protein crosslinking, which contributes to the structural integrity of various biological tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dityrosine can be synthesized through both enzymatic and non-enzymatic methods. The enzymatic synthesis involves the oxidation of tyrosine using peroxidases or reactive oxygen species . Non-enzymatic methods include the use of radical-forming agents or ultraviolet irradiation .
Industrial Production Methods: Industrial production of dityrosine typically involves a three-step chromatographic procedure. This includes DEAE-cellulose chromatography in a boric acid-sodium borate buffer, followed by two-dimensional pH-dependent chromatography on BioGel P-2, and affinity chromatography on immobilized phenyl boronate . These methods ensure high purity and yield of dityrosine .
Chemical Reactions Analysis
Types of Reactions: Dityrosine undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of dityrosine itself is an oxidative process involving the coupling of two tyrosine residues .
Common Reagents and Conditions: Common reagents used in the synthesis of dityrosine include peroxidases, hydrogen peroxide, and radical-forming agents . The reaction conditions often involve specific pH levels and the presence of calcium ions to facilitate the crosslinking process .
Major Products: The primary product of these reactions is dityrosine itself, which can further form complexes with borate or other molecules, depending on the reaction conditions .
Scientific Research Applications
Dityrosine has a wide range of scientific research applications:
Mechanism of Action
Dityrosine exerts its effects primarily through the formation of crosslinks between tyrosine residues in proteins. This crosslinking alters the structural and functional properties of the proteins, contributing to their stability and resistance to degradation . Dityrosine can also act as an antagonist to thyroid hormone triiodothyronine (T3), inhibiting T3-mediated transcriptional activation and affecting various cellular processes .
Comparison with Similar Compounds
Tyrosine: A proteinogenic amino acid that serves as the precursor to dityrosine.
3-Bromotyrosine: Another derivative of tyrosine formed through halogenation.
Tri-tyrosine: A higher-order structure formed by the coupling of three tyrosine residues.
Uniqueness: Dityrosine is unique due to its specific role in protein crosslinking and its distinctive fluorescence properties, which make it a valuable biomarker for oxidative stress . Unlike other tyrosine derivatives, dityrosine forms stable crosslinks that significantly impact the structural integrity of proteins .
Properties
IUPAC Name |
2-amino-3-[3-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6.2ClH/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26;;/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEPHPAGIIPFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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